ARSENIC (II) SULFIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Arsenic (II) sulfide occurs naturally in the environment as a component of more than 245 minerals, mostly ores containing sulfide along with copper, nickel, lead, cobalt, or other metals. Weathering of rocks converts arsenic sulfides to arsenic trioxide, which enters the arsenic cycle either as dust or by dissolving in rain, rivers, or groundwater, making groundwater contamination by arsenic a serious global threat (Mandal & Suzuki, 2002).

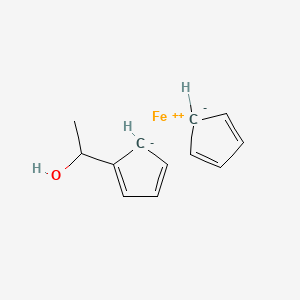

Molecular Structure Analysis

The molecular structure and surface complexation models of arsenic (II) sulfide are critical for understanding its interactions in the environment. These interactions involve outer-sphere and inner-sphere complex models, which explain the sorption mechanisms on solid surfaces like sulfides and (hydro)oxides of Fe, Al, and Mn (Wang & Mulligan, 2008).

Chemical Reactions and Properties

Arsenic (II) sulfide undergoes various chemical reactions under different environmental conditions. For instance, in the presence of Fe3+ or bacteria, the oxidation rates of As-bearing sulfides increase, except for arsenopyrite, where the oxidation by dissolved oxygen does not depend significantly on pH (Lengke, Sanpawanitchakit, & Tempel, 2009).

Physical Properties Analysis

The physical properties of arsenic (II) sulfide, such as solubility and phase behavior, are influenced by environmental factors like pH and redox potential. These properties are crucial for understanding its mobility and bioavailability in water and soil systems.

Chemical Properties Analysis

Arsenic (II) sulfide's chemical properties, including its reactivity towards other elements and compounds, play a significant role in its environmental and health impacts. For example, the transformation of arsenic sulfides leads to the release of arsenic trioxide, a toxic compound with significant health risks (Mandal & Suzuki, 2002).

Applications De Recherche Scientifique

Environmental Impact and Remediation

Arsenic (As), a metalloid, significantly affects environmental and human health due to its presence in various forms in the environment. Research has extensively focused on understanding arsenic's behavior, including its occurrence, distribution, and impact. Arsenic contamination, especially in groundwater, poses severe health risks globally. The transformation of arsenic sulfides to arsenic trioxide through weathering processes highlights arsenic's mobility and potential for widespread environmental impact. This process leads to arsenic entering the water cycle, contaminating groundwater, and subsequently the food chain, emphasizing the urgent need for effective remediation strategies (Mandal & Suzuki, 2002).

Health Effects and Mechanisms

Arsenic exposure has been linked to a wide range of health issues, including skin lesions, cardiovascular diseases, and various forms of cancer. The mechanisms underlying arsenic toxicity involve its interaction with sulfhydryl groups and the generation of reactive oxygen species (ROS), leading to oxidative stress. This insight into arsenic's toxic mechanisms is crucial for developing therapeutic interventions and for assessing the risks associated with arsenic exposure in different environmental contexts (Flora, Bhadauria, Kannan, & Singh, 2007).

Detection and Speciation

Advancements in analytical methods have enhanced our ability to detect and speciate arsenic in environmental and biological samples, contributing to our understanding of arsenic's environmental behavior and its health implications. Voltammetric methods, in particular, have shown promise for the sensitive and cost-effective detection of arsenic, crucial for monitoring environmental exposure and for the development of remediation strategies. These methods have evolved to include novel electrode materials and configurations, improving the accuracy and sensitivity of arsenic detection (Mays & Hussam, 2009).

Remediation Techniques

Research has also focused on the development of adsorbents for arsenic removal from water and wastewater. Various materials, including modified carbons and biosorbents, have been evaluated for their efficiency in arsenic adsorption. These studies not only contribute to the understanding of arsenic's environmental chemistry but also to the development of effective and sustainable arsenic remediation technologies (Mohan & Pittman, 2007).

Safety And Hazards

Orientations Futures

Arsenic (II) Sulfide has been used in the synthesis of various materials, including chalcogenide zeolite analogs, direct-band-gap semiconductors, and thioarsenates . It has also been found to exhibit strong second harmonic generation, making it useful in nonlinear optical applications . Future research may focus on these applications and the development of arsenic (II) sulfide nanocrystals for use in cancer treatment .

Propriétés

Numéro CAS |

1303-32-8 |

|---|---|

Nom du produit |

ARSENIC (II) SULFIDE |

Formule moléculaire |

As2S2 |

Poids moléculaire |

213.97 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)

![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)